

IUPAC name for N-Boc-5-amino-1-pentene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Tert-butyl pent-4-EN-1-ylcarbamate</i>
Cat. No.:	B1280879

[Get Quote](#)

An In-Depth Technical Guide to tert-Butyl N-pent-4-en-1-ylcarbamate A Senior Application Scientist's Field Guide to a Versatile Bifunctional Building Block

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl N-pent-4-en-1-ylcarbamate, commonly known in laboratory settings as N-Boc-5-amino-1-pentene, represents a quintessential example of such a reagent. This molecule uniquely combines a terminal alkene, ripe for a multitude of carbon-carbon bond-forming reactions, with a primary amine masked by the robust and selectively cleavable tert-butoxycarbonyl (Boc) protecting group.

This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of facts to explore the causal relationships behind its synthesis and application. We will deconstruct its formal nomenclature, detail its physicochemical properties, provide a field-tested synthesis protocol, and explore its strategic applications in advanced chemical synthesis.

Part 1: Nomenclature and Physicochemical Properties

Deconstructing the IUPAC Name

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is tert-butyl N-pent-4-en-1-ylcarbamate.^[1] While the common name "N-Boc-5-amino-1-pentene" is descriptive and widely used, the IUPAC name provides a precise and unambiguous structural definition based on a hierarchy of functional groups.

The molecule is formally named as an ester of carbamic acid (H_2NCOOH).

- Carbamate: This is the parent functional group, an ester-amide combination with the general structure $\text{R}_2\text{N}-\text{C}(=\text{O})\text{O}-\text{R}'$.
- tert-butyl: This prefix describes the R' group attached to the carbamate oxygen, which is a tert-butyl group, $(\text{CH}_3)_3\text{C}-$.
- N-pent-4-en-1-yl: This describes the substituent attached to the carbamate nitrogen (N).
 - pent-: The longest carbon chain has five carbons.
 - -4-en-: A carbon-carbon double bond exists, starting at carbon #4 (when numbering from the point of attachment to the nitrogen, which is carbon #1).
 - -1-yl: The five-carbon chain is attached to the nitrogen at position #1.

The logical breakdown of the IUPAC nomenclature is visualized below.

Deconstruction of N-Substituent

-1-yl
(Attached at C1)

-4-en-
(C=C at C4)

pent-
(5-carbon chain)

tert-butyl N-pent-4-en-1-ylcarbamate

Amide part

Carbamate
(R₂N-CO-OR')

Ester part

Substituents

N-pent-4-en-1-yl
(on Nitrogen)

tert-butyl
(on Oxygen)

[Click to download full resolution via product page](#)

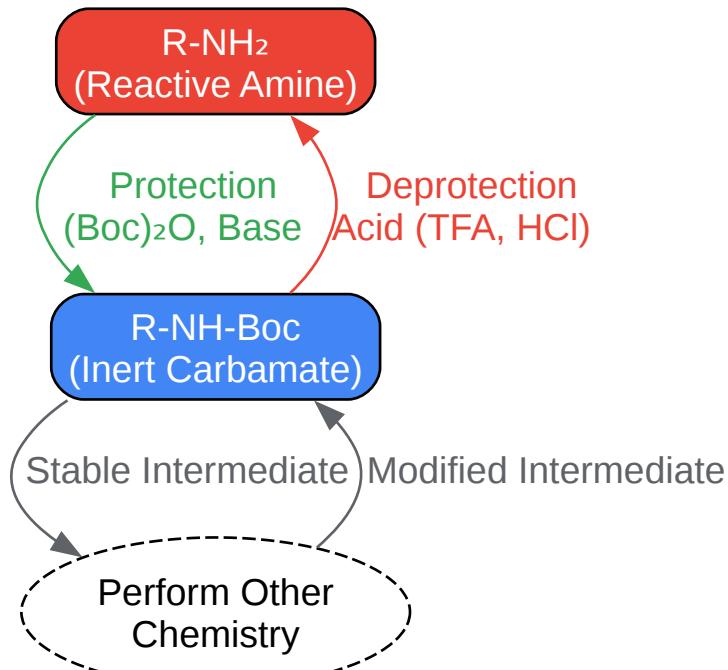
Caption: Logical derivation of the IUPAC name for the target molecule.

Physicochemical Data

Quantitative data for tert-butyl N-pent-4-en-1-ylcarbamate is essential for experimental planning, including stoichiometry calculations and purification strategy design. The key properties are summarized below.[1]

Property	Value
IUPAC Name	tert-butyl N-pent-4-en-1-ylcarbamate
Synonyms	N-Boc-5-amino-1-pentene, tert-butyl pent-4-enylcarbamate
CAS Number	202925-92-6
Molecular Formula	C ₁₀ H ₁₉ NO ₂
Molecular Weight	185.26 g/mol
Appearance	Typically a colorless to pale yellow oil or low-melting solid
Boiling Point	Not well-defined, subject to decomposition at high temp.
Solubility	Soluble in most organic solvents (DCM, EtOAc, THF); insoluble in water

Part 2: The Strategic Role of the Boc Protecting Group


To appreciate the utility of N-Boc-5-amino-1-pentene, one must first understand the function of the Boc group. Amines are nucleophilic and basic, making them incompatible with many reaction conditions (e.g., strong acids, electrophilic reagents, organometallics) intended for other parts of a molecule.^{[2][3]} The Boc group serves as a temporary shield, converting the reactive amine into a much less nucleophilic carbamate.^{[4][5]}

Key Attributes of the Boc Group:

- **Stability:** It is stable to bases, nucleophiles, and reductive conditions like catalytic hydrogenation.^{[4][6]}
- **Orthogonality:** Its stability profile makes it "orthogonal" to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, allowing for selective deprotection in complex syntheses.^[6]

- **Facile Cleavage:** It is readily removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent), which proceed via a stable tert-butyl carbocation.[5]

The protection/deprotection cycle is a cornerstone of modern multi-step synthesis.

[Click to download full resolution via product page](#)

Caption: The Boc protection and deprotection cycle in synthetic chemistry.

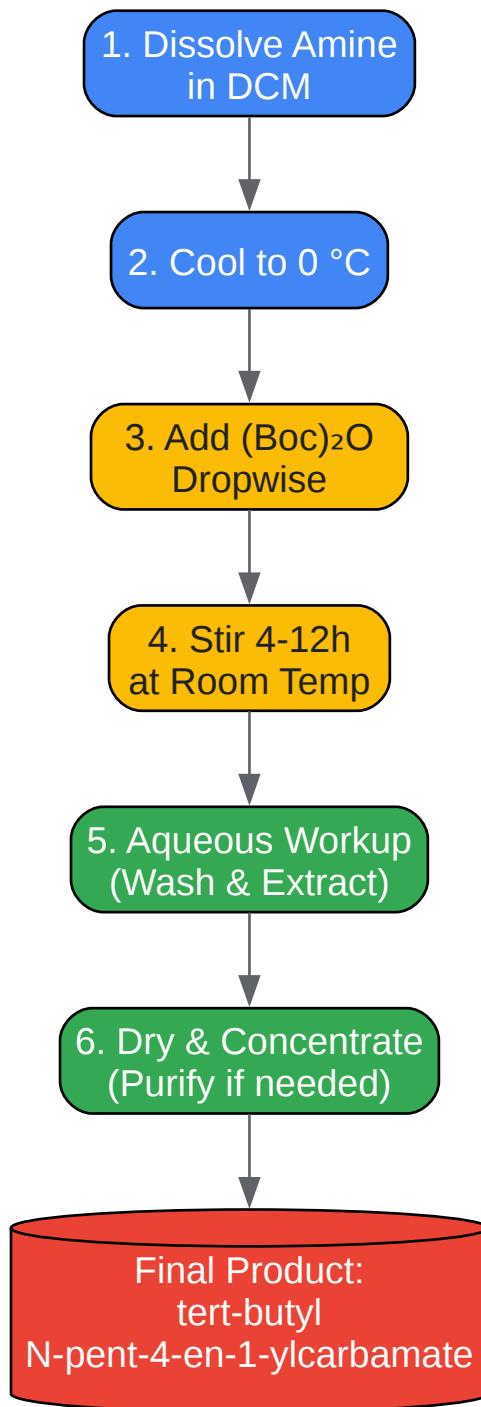
Part 3: Field-Tested Synthesis Protocol

The synthesis of tert-butyl N-pent-4-en-1-ylcarbamate is a standard N-Boc protection reaction. The following protocol is a robust, self-validating procedure adaptable to common laboratory settings.

Reaction Scheme

(Self-generated image representing the reaction of 5-amino-1-pentene with di-tert-butyl dicarbonate to yield the target product)

Step-by-Step Methodology


Materials:

- 5-amino-1-pentene (or its hydrochloride salt)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
- Dichloromethane (DCM)
- Deionized Water
- Brine (saturated aq. NaCl)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol: [Based on general procedures described in[7]]

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1-pentene (1.0 eq) in dichloromethane (approx. 0.2 M concentration). If starting from the hydrochloride salt, use a biphasic system of DCM and aqueous NaHCO₃ (2.0 eq).
- Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to moderate the exothermicity of the reaction and minimize side-product formation.
- Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 15-20 minutes. If not using a biphasic system, add triethylamine (1.2 eq) to the amine solution before adding the (Boc)₂O.
- Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
- Workup:
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1M HCl (if TEA was used), saturated aqueous NaHCO₃, and finally, brine.

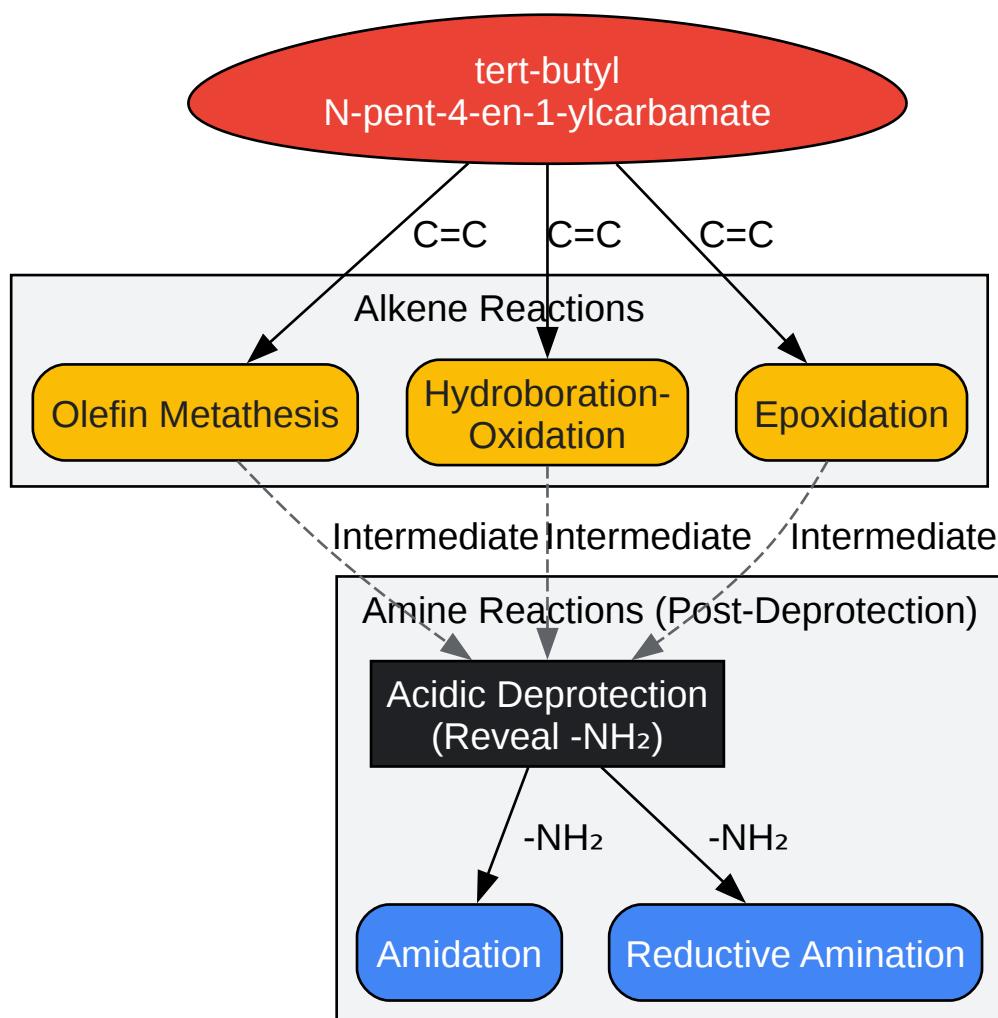
- Dry the separated organic layer over anhydrous MgSO₄.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
 - If necessary, purify further by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of the target compound.

Part 4: Applications in Synthetic Chemistry

The value of this molecule lies in its two distinct functional handles, which can be addressed with high selectivity.


1. The Terminal Alkene: This moiety is a versatile platform for C-C bond formation and functional group interconversion. Potential transformations include:

- Hydroboration-Oxidation: To form the corresponding terminal alcohol, tert-butyl N-(5-hydroxypentyl)carbamate.[\[8\]](#)
- Olefin Metathesis: For cross-coupling with other alkenes to build larger, more complex structures.
- Epoxidation: To generate an epoxide for subsequent ring-opening reactions.
- Heck or Suzuki Coupling: After conversion to a vinyl halide or vinyl boronate.
- Hydrogenation: To saturate the double bond, yielding tert-butyl N-pentylcarbamate.

2. The N-Boc Amine: Following transformations on the alkene, the amine can be deprotected under acidic conditions to reveal a primary amine. This newly liberated amine can then undergo:

- Acylation/Amidation: To form amides by reacting with activated carboxylic acids, a key step in peptide synthesis.[\[9\]](#)[\[10\]](#)
- Reductive Amination: To form secondary or tertiary amines.
- Nucleophilic Substitution: To build heterocyclic rings or other nitrogen-containing structures.

This dual reactivity makes it an excellent linker or scaffold in drug discovery and materials science.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic pathways enabled by the dual functionality of the molecule.

Conclusion

tert-Butyl N-pent-4-en-1-ylcarbamate is more than just a chemical with a complex name; it is a strategically designed synthetic tool. Its value is derived from the orthogonal reactivity of its terminal alkene and its Boc-protected amine. A thorough understanding of the principles of amine protection, coupled with a mastery of fundamental synthetic protocols, allows researchers and drug development professionals to leverage this versatile building block for the efficient and controlled synthesis of novel, high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tert-butyl pent-4-EN-1-ylcarbamate | C10H19NO2 | CID 12181732 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. prepchem.com [prepchem.com]
- 8. aapep.bocsci.com [aapep.bocsci.com]
- 9. benchchem.com [benchchem.com]
- 10. aapep.bocsci.com [aapep.bocsci.com]
- 11. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [IUPAC name for N-Boc-5-amino-1-pentene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280879#iupac-name-for-n-boc-5-amino-1-pentene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com